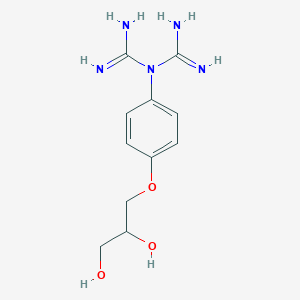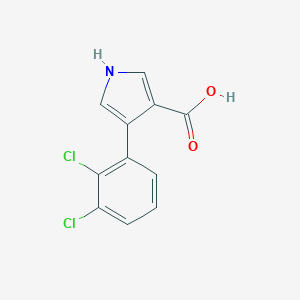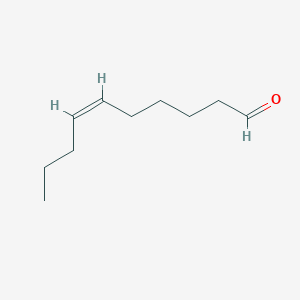
(Z)-6-Decenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-6-Decenal, also known as (Z)-6-decen-1-al, is an organic compound with a strong odor of cucumber. It is a natural component in various fruits and vegetables, including cucumbers, apples, and tomatoes. This compound is widely used in the food industry as a flavoring agent due to its pleasant aroma and taste. Besides, (Z)-6-Decenal has also gained attention in scientific research due to its potential health benefits and applications in various fields.
Mecanismo De Acción
The mechanism of action of (Z)-6-Decenal is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. (Z)-6-Decenal has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Moreover, (Z)-6-Decenal has been shown to activate the MAPK pathway, which is involved in cell proliferation and differentiation.
Efectos Bioquímicos Y Fisiológicos
(Z)-6-Decenal has been reported to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. (Z)-6-Decenal has been shown to modulate the expression of various genes involved in inflammation, cancer, and cell cycle regulation. Moreover, (Z)-6-Decenal has been reported to inhibit the proliferation of cancer cells and induce apoptosis, a programmed cell death process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-6-Decenal has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. Moreover, (Z)-6-Decenal has been reported to have low toxicity and high stability, making it a safe and reliable compound for research purposes. However, (Z)-6-Decenal has some limitations, including its strong odor, which can interfere with experimental procedures, and its potential to oxidize and degrade over time, which can affect its activity and reliability.
Direcciones Futuras
There are several future directions for research on (Z)-6-Decenal, including the identification of its molecular targets and the development of novel derivatives with enhanced activity and specificity. Moreover, (Z)-6-Decenal can be further explored for its potential applications in various fields, including food science, agriculture, and medicine. In particular, (Z)-6-Decenal can be investigated for its potential as a natural alternative to synthetic pesticides and flavoring agents, which can have adverse environmental and health effects.
Métodos De Síntesis
(Z)-6-Decenal can be synthesized through various methods, including the oxidation of (Z)-6-decen-1-ol, the reduction of (Z)-6-decen-1-aldehyde, and the hydrolysis of (Z)-6-decen-1-yl acetate. Among these methods, the oxidation of (Z)-6-decen-1-ol using a catalytic amount of manganese dioxide has been reported as the most efficient and environmentally friendly method.
Aplicaciones Científicas De Investigación
(Z)-6-Decenal has been extensively studied for its potential applications in various fields, including food science, agriculture, and medicine. In the food industry, (Z)-6-Decenal is widely used as a flavoring agent in various products, such as baked goods, dairy products, and beverages. Besides, (Z)-6-Decenal has also been reported to have antibacterial and antifungal properties, which can be used to extend the shelf life of food products.
In agriculture, (Z)-6-Decenal has been reported to have insecticidal properties, which can be used to control various insect pests, including fruit flies, mosquitoes, and cockroaches. Moreover, (Z)-6-Decenal has also been reported to have pheromonal properties, which can be used to attract beneficial insects, such as bees and butterflies, to pollinate crops.
In medicine, (Z)-6-Decenal has been reported to have various health benefits, including anti-inflammatory, antioxidant, and anticancer properties. (Z)-6-Decenal has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propiedades
Número CAS |
105683-99-6 |
|---|---|
Nombre del producto |
(Z)-6-Decenal |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(Z)-dec-6-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h4-5,10H,2-3,6-9H2,1H3/b5-4- |
Clave InChI |
BHAHVSKDYRPNIR-UHFFFAOYSA-N |
SMILES isomérico |
CCC/C=C\CCCCC=O |
SMILES |
CCCC=CCCCCC=O |
SMILES canónico |
CCCC=CCCCCC=O |
Otros números CAS |
105683-99-6 |
Pictogramas |
Irritant |
Sinónimos |
6-decenal,(Z)-6-decenal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



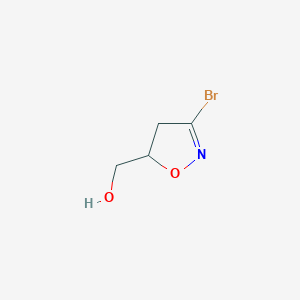
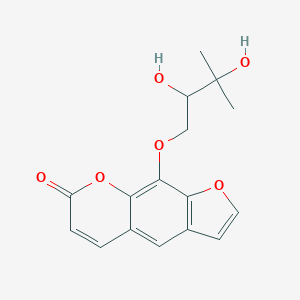
![3-[4-(2-Cyanoethylamino)butylamino]propanenitrile](/img/structure/B17128.png)
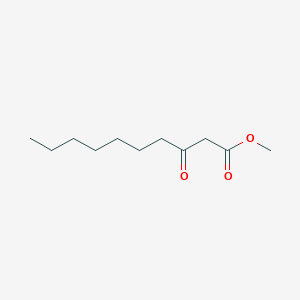
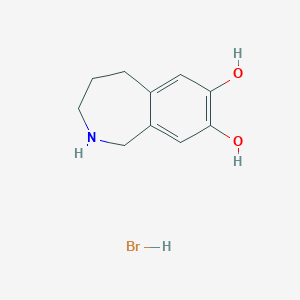
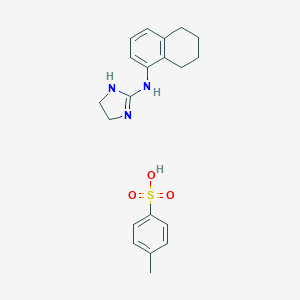
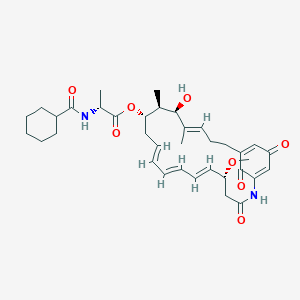
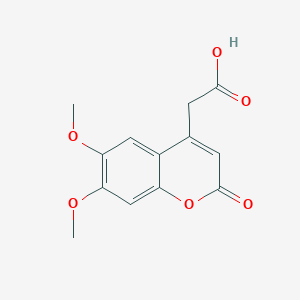
![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)
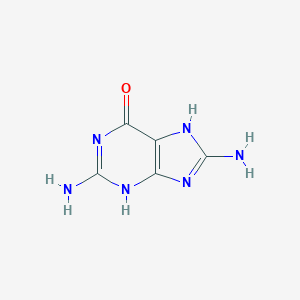
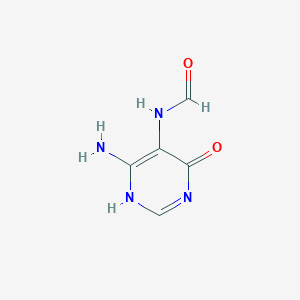
![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)
